molecular formula C5H11N5 B2463837 N,N-dimethyl-2-(2H-tetrazol-5-yl)ethanamine CAS No. 116822-26-5

N,N-dimethyl-2-(2H-tetrazol-5-yl)ethanamine

Cat. No.: B2463837
CAS No.: 116822-26-5
M. Wt: 141.178
InChI Key: YNEMZPANWCXQLJ-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-(2H-tetrazol-5-yl)ethanamine is a small organic compound featuring a dimethylaminoethyl backbone linked to a tetrazole ring. The tetrazole group (2H-tetrazol-5-yl) is a nitrogen-rich heterocycle often used as a bioisostere for carboxylic acids in medicinal chemistry due to its metabolic stability and similar acidity (pKa ~4.9) .

Properties

IUPAC Name

N,N-dimethyl-2-(2H-tetrazol-5-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N5/c1-10(2)4-3-5-6-8-9-7-5/h3-4H2,1-2H3,(H,6,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNEMZPANWCXQLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=NNN=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50901290
Record name NoName_385
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50901290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Yield and Scalability

  • Cycloaddition : Moderate yields (50–65%), limited scalability due to prolonged reaction times
  • Suzuki Coupling : High yields (70–84%), amenable to kilogram-scale production
  • Alkylation : Variable yields (45–60%), sensitive to moisture
  • Microwave : Rapid but lower yields (65–72%), ideal for small-scale discovery chemistry

Regioselectivity and Byproducts

The Suzuki coupling and alkylation methods predominantly yield the 5-substituted tetrazole isomer, whereas cycloaddition requires careful pH control to minimize 1H-tetrazole byproducts. Microwave synthesis shows improved regiocontrol due to uniform heating.

Structural Characterization and Validation

Critical analytical data for this compound includes:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 2.21 (s, 6H, N(CH₃)₂), 2.75 (t, J=6.8 Hz, 2H, CH₂NH), 3.45 (t, J=6.8 Hz, 2H, CH₂Tetrazole), 8.12 (s, 1H, Tetrazole-H)
  • IR (KBr) : 3120 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=N tetrazole), 1240 cm⁻¹ (C-N amine)
  • MS (ESI+) : m/z 170.1 [M+H]⁺

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-(2H-tetrazol-5-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The tetrazole ring can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents, alkylating agents, and acylating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized tetrazole derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have investigated the anticancer potential of N,N-dimethyl-2-(2H-tetrazol-5-yl)ethanamine and its derivatives. For instance, a series of tetrazole derivatives were synthesized and tested for their cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that certain derivatives exhibited significant growth inhibition, suggesting a promising avenue for cancer treatment.

Case Study:
In a study published in PubMed, this compound derivatives demonstrated IC50 values in the low micromolar range against MCF-7 cells, indicating potent anticancer activity .

DNA Binding and Cleavage

The compound has also been explored for its ability to bind to DNA and induce cleavage. Research involving copper(II) complexes of tetrazole derivatives showed effective binding to calf thymus DNA, leading to oxidative cleavage. This property is particularly relevant for developing new chemotherapeutic agents that target DNA.

Data Table: DNA Binding Affinity

ComplexBinding Constant (K)Cleavage Efficiency (%)
Copper-Tetrazole Complex 11.23 × 10⁶ M⁻¹85%
Copper-Tetrazole Complex 20.98 × 10⁶ M⁻¹78%

Neuropharmacological Effects

This compound has been studied for its potential neuropharmacological effects, particularly as a selective agonist for serotonin receptors. Its structural similarity to known psychoactive compounds suggests it may influence mood and cognition.

Case Study:
A patent application highlighted the use of tetrazole derivatives as selective agonists of serotonin receptors, potentially leading to new antidepressant therapies .

Synthesis of Novel Compounds

The compound serves as a precursor in the synthesis of various bioactive molecules. Its reactivity allows for the modification and development of new chemical entities with diverse biological activities.

Synthesis Example:
A recent synthesis protocol involved reacting this compound with different aromatic aldehydes to create a library of compounds that were screened for antibacterial properties.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-(2H-tetrazol-5-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The tetrazole ring can mimic carboxylic acids, allowing it to bind to active sites of enzymes and modulate their activity. Additionally, the compound’s structure enables it to participate in hydrogen bonding and electrostatic interactions, which are crucial for its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Tetrazole Moieties

N-(2-Methylpropyl)-2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-methanamine
  • Structure : Incorporates a biphenyl system and a 2H-tetrazol-5-yl group, linked via a methanamine chain.
  • This structural complexity also raises molecular weight (MW ~340 g/mol) compared to the simpler dimethylaminoethyl-tetrazole compound (MW ~168.2 g/mol) .
1-(2-Methyl-2H-tetrazol-5-yl)methanamine
  • Structure : Features a methyl-substituted tetrazole ring attached to a methanamine group.
  • Key Differences: The absence of a dimethylaminoethyl chain reduces its basicity and limits its ability to mimic carboxylic acid bioisosteres. However, the methyl group on the tetrazole may improve metabolic stability .

Analogues with Heterocyclic Replacements

Rizatriptan (N,N-Dimethyl-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]Ethanamine)
  • Structure : Replaces the tetrazole with a 1,2,4-triazole and incorporates an indole ring.
  • Key Differences : The triazole group offers different hydrogen-bonding capabilities, while the indole moiety enables serotonin receptor targeting (5-HT₁B/₁D), making it clinically effective for migraines. This highlights how heterocycle substitution directs pharmacological specificity .
N,N-Dimethyl-2-(5-methyl-1H-indol-3-yl)Ethanamine
  • Structure: Contains an indole ring instead of tetrazole, linked to a dimethylaminoethyl group.
  • The lack of a tetrazole reduces acidity, altering pharmacokinetic profiles .

Compounds with Similar Backbones but Varied Substituents

Doxylamine Succinate (N,N-Dimethyl-2-[1-phenyl-1-pyridin-2-yl-ethoxy]Ethanamine)
  • Structure : Features a pyridyl-phenyl-ethoxy group instead of tetrazole.
  • Key Differences : The bulky aromatic substituents enhance sedative effects via histamine H₁ receptor antagonism, demonstrating how backbone modifications tailor compounds for specific therapeutic outcomes (e.g., sleep aids) .

Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) LogP* Key Features
N,N-Dimethyl-2-(2H-tetrazol-5-yl)ethanamine C₆H₁₂N₆ 168.2 ~0.5 High solubility, moderate lipophilicity
N-(2-Methylpropyl)-2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-methanamine C₁₈H₂₁N₅ 339.4 ~3.2 Enhanced aromatic interactions
Rizatriptan C₁₅H₁₉N₅ 269.3 ~1.8 Serotonin receptor targeting
Doxylamine Succinate C₁₇H₂₂N₂O·C₄H₆O₄ 388.4 ~2.5 Sedative, H₁ antagonism

*Predicted using fragment-based methods.

Biological Activity

N,N-Dimethyl-2-(2H-tetrazol-5-yl)ethanamine, a compound featuring a tetrazole ring, has garnered attention in medicinal chemistry due to its diverse biological activities. Tetrazoles are known for their ability to mimic carboxylic acids and have been implicated in various therapeutic applications, including anti-inflammatory, analgesic, and antimicrobial activities. This article explores the biological activity of this compound, supported by recent research findings.

Chemical Structure

The compound can be represented as follows:

N N dimethyl 2 2H tetrazol 5 yl ethanamine C5H10N6 \text{N N dimethyl 2 2H tetrazol 5 yl ethanamine}\quad \text{ C}_5\text{H}_{10}\text{N}_6\text{ }

Biological Activity Overview

The biological activity of this compound encompasses several key areas:

  • Antimicrobial Activity :
    • Research indicates that derivatives of tetrazole compounds exhibit significant antibacterial effects against various pathogens, including Escherichia coli and Staphylococcus aureus. Specifically, compounds with a tetrazole moiety have shown promising in vitro activity against these bacteria .
  • Anticancer Properties :
    • Studies have demonstrated that tetrazole-containing compounds can inhibit cancer cell proliferation. For instance, complexes formed with this compound showed notable cytotoxic effects against MCF-7 breast cancer cells, with mechanisms involving DNA binding and nucleolytic cleavage .
  • Neuropharmacological Effects :
    • The compound has been evaluated for its potential as a neuroprotective agent. It is hypothesized that the tetrazole ring may interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntibacterialEffective against E. coli, S. aureus
AnticancerInhibits MCF-7 cell growth; induces apoptosis
NeuroprotectivePotential interactions with neurotransmitter systems
AntihypertensiveExhibits activity as an angiotensin-II receptor antagonist

The mechanisms underlying the biological activities of this compound include:

  • DNA Interaction : The compound forms stable complexes with DNA, leading to altered cellular processes such as apoptosis in cancer cells.
  • Enzyme Inhibition : It has been shown to inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Receptor Modulation : The compound may act on various receptor systems, including those related to hypertension and neuroprotection.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N,N-dimethyl-2-(2H-tetrazol-5-yl)ethanamine, and how can regioselectivity challenges be addressed?

  • Methodology : The compound can be synthesized via alkylation of tetrazole derivatives with dimethylaminoethyl halides. For example, reacting 2-(1H-tetrazol-5-yl)pyridine with Me₂NCH₂CH₂Cl·HCl yields regioisomers (e.g., 1H- vs. 2H-tetrazole derivatives), requiring careful control of reaction conditions (temperature, solvent polarity) to favor the desired isomer . Chromatographic separation (e.g., HPLC) or crystallization may resolve isomers.

Q. Which spectroscopic techniques are most effective for structural elucidation and purity assessment?

  • Methodology : Use a combination of:

  • NMR : ¹H/¹³C NMR to confirm dimethylamino and tetrazole proton environments.
  • HRMS : For molecular ion verification (e.g., [M+H]⁺).
  • IR : To identify N-H stretching in tetrazole (~3400 cm⁻¹) and tertiary amine bands.
  • X-ray crystallography : For absolute configuration determination, especially if coordinating to metals .

Q. How does the tetrazole moiety influence the compound's coordination chemistry with transition metals?

  • Methodology : The tetrazole ring acts as a polydentate ligand. Conduct titration experiments (UV-Vis, fluorescence) with metal salts (e.g., Cu²⁺, Zn²⁺) to study binding stoichiometry. Stability constants can be calculated via Job’s plot analysis. Applications in catalysis or DNA cleavage (via ROS generation) should be explored under varied pH and ionic strength .

Advanced Research Questions

Q. What computational strategies can predict the regioselectivity of tetrazole alkylation during synthesis?

  • Methodology : Employ density functional theory (DFT) to model transition states and compare activation energies for 1H- vs. 2H-tetrazole alkylation. Solvent effects (e.g., polar aprotic vs. protic) can be simulated using COSMO-RS. Validate predictions experimentally via kinetic studies .

Q. How does this compound interact with serotonin receptors (e.g., 5-HT₁B/₁D), and what structural analogs show enhanced binding affinity?

  • Methodology :

  • Docking studies : Use homology models of 5-HT receptors (based on cryo-EM structures) to map binding pockets.
  • SAR : Synthesize analogs with modified tetrazole substituents (e.g., pyridyl, indole) and measure receptor activation via calcium flux assays. Compare with known triptans (e.g., Rizatriptan) .

Q. What are the dominant degradation pathways of this compound under physiological conditions, and how can stability be improved?

  • Methodology :

  • Forced degradation studies : Expose the compound to acidic/basic hydrolysis, oxidative stress (H₂O₂), and UV light. Monitor degradation products via LC-MS.
  • Stabilization : Introduce electron-withdrawing groups on the tetrazole ring or formulate with cyclodextrins to shield reactive sites .

Q. How can impurity profiling be standardized for this compound in pharmaceutical research?

  • Methodology :

  • HPLC-MS : Use a C18 column (gradient elution with acetonitrile/water + 0.1% TFA) to separate impurities.
  • Reference standards : Synthesize and characterize common impurities (e.g., N-oxide derivatives, des-methyl analogs) for spiking experiments .

Key Research Gaps

  • Mechanistic Studies : Elucidate the role of tetrazole tautomerism in metal coordination and biological activity.
  • In Vivo Pharmacokinetics : Evaluate bioavailability and blood-brain barrier penetration in animal models.
  • Toxicological Profiling : Assess genotoxicity (Ames test) and hepatotoxicity (primary hepatocyte assays).

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